2,3-dichloro-N-(3-iodophenyl)benzamide
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Overview
Description
2,3-Dichloro-N-(3-iodophenyl)benzamide is an organic compound with the molecular formula C13H8Cl2INO It is a derivative of benzamide, featuring both chloro and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(3-iodophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3-Dichloro-N-(3-iodophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as liquid crystals or polymers.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The chloro and iodo substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,3-Dichloro-N-(3-iodophenyl)benzamide is unique due to the presence of both chloro and iodo substituents, which can influence its reactivity and binding properties. The iodo group, in particular, can participate in unique interactions, such as halogen bonding, which can enhance its utility in various applications .
Properties
Molecular Formula |
C13H8Cl2INO |
---|---|
Molecular Weight |
392.02 g/mol |
IUPAC Name |
2,3-dichloro-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18) |
InChI Key |
VREPIUZNSXKYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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